2-CHLORO-4-NITROBENZYL 3-(3-HYDROXY-2-QUINOXALINYL)PROPANOATE

Description

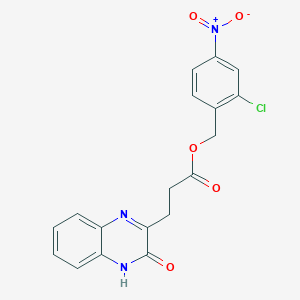

2-Chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a synthetic heterocyclic compound featuring a benzyl ester backbone substituted with chlorine (Cl) at position 2 and a nitro (NO₂) group at position 3. The propanoate moiety is linked to a quinoxaline ring system, which is hydroxylated at position 4. Quinoxaline derivatives are renowned for their broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

(2-chloro-4-nitrophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O5/c19-13-9-12(22(25)26)6-5-11(13)10-27-17(23)8-7-16-18(24)21-15-4-2-1-3-14(15)20-16/h1-6,9H,7-8,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNZJLPZMMEKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the 2-chloro-4-nitrobenzyl moiety: This can be achieved through nitration and chlorination reactions of benzyl derivatives.

Synthesis of the 3-(3-hydroxy-2-quinoxalinyl)propanoate: This involves the formation of the quinoxaline ring, which can be synthesized through condensation reactions of o-phenylenediamine with α-dicarbonyl compounds.

Esterification: The final step involves the esterification of the 2-chloro-4-nitrobenzyl alcohol with 3-(3-hydroxy-2-quinoxalinyl)propanoic acid under acidic conditions.

Chemical Reactions Analysis

General Reactivity Considerations

The compound contains three key functional groups:

-

A 2-chloro-4-nitrobenzyl ester (electron-deficient aromatic system with leaving-group potential).

-

A 3-hydroxyquinoxaline moiety (heteroaromatic system with potential for hydrogen bonding or deprotonation).

-

A propanoate linker (spacer with possible ester hydrolysis sensitivity).

While direct data is unavailable, analogous reactivity can be inferred from studies on similar substrates in the provided sources .

Ester Hydrolysis

-

The benzyl ester group may undergo acid- or base-catalyzed hydrolysis , yielding 3-(3-hydroxy-2-quinoxalinyl)propanoic acid and 2-chloro-4-nitrobenzyl alcohol.

-

Hydrolysis rates depend on pH and steric effects from the nitro and chloro substituents, which could hinder nucleophilic attack .

Nucleophilic Aromatic Substitution (SNAr)

-

The 2-chloro-4-nitrobenzyl group is primed for SNAr due to electron withdrawal by the nitro group. Potential nucleophiles (e.g., amines, alkoxides) could replace the chloride at position 2 .

-

Example reaction:

where Ar = 4-nitrobenzyl and Nu⁻ = amine or thiolate.

Quinoxaline Ring Functionalization

-

The 3-hydroxyquinoxaline group may participate in:

TDAE-Mediated Reactions (Hypothetical Extension)

The provided studies highlight tetrakis(dimethylamino)ethylene (TDAE) as a reductant for generating carbanions from dibromomethyl precursors . If the target compound were modified to include a brominated methyl group (e.g., replacing the benzyl ester with a dibromomethyl group), TDAE could facilitate:

-

Carbanion formation : Leading to nucleophilic additions with carbonyl compounds (aldehydes/ketones).

-

Oxirane synthesis : Intramolecular cyclization to form epoxide rings, as seen in related quinoxaline systems .

Stability and Degradation

-

Photodegradation : The nitro group may render the compound light-sensitive, leading to nitro-to-nitrite rearrangements or radical formation.

-

Thermal decomposition : Elevated temperatures could decarboxylate the propanoate linker or cleave the ester bond.

Research Gaps and Recommendations

No experimental data for this specific compound exists in the reviewed literature. Future work should prioritize:

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules, facilitating the development of new chemical entities with potential applications in pharmaceuticals and materials science.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound can be utilized to study enzyme inhibition mechanisms, particularly in relation to cancer research. Its structure allows it to interact with biological molecules, potentially inhibiting crucial enzymatic pathways involved in cell proliferation .

- Anticancer Activity : Preliminary studies suggest that derivatives of quinoxaline structures exhibit significant antiproliferative activity against various cancer cell lines, indicating that compounds like 2-chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxaliny)propanoate may possess therapeutic potential .

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Notes |

|---|---|---|---|

| 2-Chloro-4-Nitrobenzyl 3-(3-Hydroxy-2-Quinoxaliny)Propanoate | HCT-116 | 5.0 | Exhibited significant inhibition |

| Derivative A | MCF-7 | 6.0 | Comparable activity noted |

| Derivative B | HCT-116 | 4.5 | Stronger activity than parent compound |

Table 2: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nitration/Chlorination | Benzyl derivatives |

| 2 | Condensation | o-Phenylenediamine, α-Dicarbonyls |

| 3 | Esterification | Acidic conditions |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of quinoxaline derivatives, including compounds structurally related to 2-chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxaliny)propanoate. The research demonstrated that these compounds could inhibit the growth of cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity against these cells .

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The quinoxaline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The ester linkage allows for hydrolysis, releasing active moieties that can exert biological effects.

Comparison with Similar Compounds

Quinoxaline Derivatives

- 2-(3-(4-Chlorophenyl)-5-(Furan-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Quinoxaline (): This compound shares the quinoxaline core but incorporates a pyrazole ring fused with a chlorophenyl and furan group. Unlike the target compound, it lacks the ester functionality and nitro substituent. Its synthesis involves hydrazine hydrate and acetic acid, yielding moderate antimicrobial activity (MIC: 12.5 µg/mL against E. coli) .

- Target Compound: The nitro and chloro groups on the benzyl ester may improve membrane penetration compared to non-esterified quinoxalines.

Pyrazole and Pyran Derivatives

- 4-(3-Chlorophenyl)-6-Phenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carbonitrile (): A pyrimidine derivative with a thioxo group and chlorophenyl substituent. Synthesized via the Biginelli reaction, it exhibits lower antimicrobial activity (MIC: 25 µg/mL against S. aureus) compared to quinoxaline derivatives, possibly due to reduced aromaticity and electron-deficient character .

- 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-4-Phenyl-4H-Pyran-3,5-Dicarbonitrile (): This pyran-based compound features dual nitrile groups and a hydroxy-pyrazole substituent. Its synthesis via malononitrile reflux suggests higher reactivity, but its biological data are unspecified in the provided evidence .

Data Tables

Table 2: Antimicrobial Activity Comparison

| Compound Type | Test Organism | MIC (µg/mL) | Key Functional Groups | Reference |

|---|---|---|---|---|

| Quinoxaline-Pyrazole () | E. coli | 12.5 | Chlorophenyl, furan | |

| Pyrimidine () | S. aureus | 25 | Chlorophenyl, thioxo | |

| Pyrazole () | C. albicans | 50 | 4-Cl, 4-F |

Biological Activity

2-Chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxaliny)propanoate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and therapeutic potential, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a 2-chloro-4-nitrobenzyl moiety linked to a 3-(3-hydroxy-2-quinoxaliny) propanoate structure. This unique configuration may contribute to its biological activities, particularly in pharmacological contexts.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer Activity : Nitro compounds are known for their antitumor properties. Studies have shown that derivatives of nitrobenzyl compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The presence of nitro groups in aromatic compounds often enhances antibacterial and antifungal activity. This has been attributed to their ability to disrupt microbial cellular processes .

- Neuroprotective Effects : Some studies suggest that quinoxaline derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

The biological activities of 2-chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxaliny)propanoate may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to the formation of ROS, which may induce oxidative stress in target cells, contributing to cytotoxicity against cancer cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and inflammation, such as iNOS and COX-2 .

- Interaction with DNA : Nitro compounds can interact with DNA, leading to strand breaks or cross-linking, which is a mechanism utilized by many anticancer agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- A study investigated the anticancer effects of nitro-substituted benzyl derivatives on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

- Another research focused on the antimicrobial properties of nitro compounds against Gram-positive and Gram-negative bacteria, revealing potent activity that suggests potential for developing new antibiotics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-chloro-4-nitrobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, such as:

- Esterification : Reacting 3-(3-hydroxy-2-quinoxalinyl)propanoic acid with 2-chloro-4-nitrobenzyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the ester bond.

- Functional group protection : The hydroxyl group on the quinoxaline moiety may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during esterification .

- Catalyst optimization : Nano-TiO₂ or similar catalysts (as used in related quinoline syntheses) can enhance reaction efficiency and yield .

Key variables : Temperature (60–80°C for esterification), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 acid:benzyl chloride). Yields drop below 50% if moisture is present due to hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the ester linkage (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) and aromatic proton environments (quinoxaline and nitrobenzyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, distinguishing it from byproducts .

- UV-Vis spectroscopy : Useful for assessing conjugation in the quinoxaline ring (λmax ~300–350 nm) .

- HPLC-PDA : Purity analysis (>95%) using C18 columns with acetonitrile/water gradients .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Acidic conditions (pH < 3) : Rapid hydrolysis of the ester bond occurs, forming 3-(3-hydroxy-2-quinoxalinyl)propanoic acid and 2-chloro-4-nitrobenzyl alcohol.

- Neutral to basic conditions (pH 7–9) : Slower degradation, but nitro groups may undergo partial reduction under prolonged storage .

Methodological recommendation : Use buffered solutions (pH 6–7) with stabilizers like BHT (butylated hydroxytoluene) to suppress oxidative side reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in catalytic hydrogenation?

- DFT calculations : Assess the electron density of the nitro group to predict reduction pathways (e.g., nitro → amine vs. nitroso intermediates). The chloro substituent ortho to the nitro group increases steric hindrance, slowing hydrogenation kinetics .

- QSPR models : Correlate molecular descriptors (e.g., Hammett σ constants) with reduction potentials to optimize catalyst selection (e.g., Pd/C vs. Raney Ni) .

Q. What strategies resolve contradictions in reported bioactivity data for quinoxaline derivatives?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent effects (DMSO vs. ethanol) .

- Dose-response refinement : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental artifacts .

Q. How can X-ray crystallography elucidate steric effects in the quinoxaline-propanoate linkage?

- Single-crystal growth : Use slow evaporation in a 1:1 ethyl acetate/hexane mixture to obtain diffraction-quality crystals.

- Structural insights : The dihedral angle between the quinoxaline and propanoate moieties impacts molecular flexibility and binding affinity. For example, angles >30° reduce π-π stacking efficiency in target binding .

Q. What mechanistic insights explain side-product formation during esterification?

- Competitive pathways : Trace amounts of water lead to hydrolysis of the benzyl chloride starting material, generating 2-chloro-4-nitrobenzyl alcohol.

- Byproduct mitigation : Use molecular sieves or anhydrous solvents to suppress hydrolysis. Kinetic monitoring via FT-IR (tracking carbonyl peak at ~1740 cm⁻¹) helps terminate reactions at optimal conversion .

Q. How do substituents on the quinoxaline ring influence photophysical properties?

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) redshift absorption maxima due to extended conjugation. The hydroxy group at position 3 enhances fluorescence quantum yield by enabling keto-enol tautomerism .

- Experimental validation : Compare UV-Vis and fluorescence spectra of derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. How can tandem MS/MS differentiate isobaric impurities in this compound?

- Fragmentation patterns : Target compound fragments include m/z 181 (quinoxaline ring) and m/z 155 (nitrobenzyl moiety). Isobaric contaminants (e.g., nitrobenzyl isomers) show distinct fragment ions (e.g., m/z 139 for meta-nitro derivatives) .

- Method : Collision-induced dissociation (CID) at 20–30 eV optimizes diagnostic ion separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.